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Obtustyrene

Physicochemical profiling Lipophilicity Cinnamylphenol SAR

Obtustyrene (CAS 21148-31-2) is a cinnamylphenol natural product with the IUPAC name 3-methoxy-4-[(2E)-3-phenylprop-2-en-1-yl]phenol and molecular formula C₁₆H₁₆O₂ (MW 240.30 g/mol). It was first isolated and structurally characterized from the heartwood of Dalbergia retusa (Fabaceae) alongside its demethoxy analog obtusastyrene.

Molecular Formula C16H16O2
Molecular Weight 240.30 g/mol
CAS No. 21148-31-2
Cat. No. B12660827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObtustyrene
CAS21148-31-2
Molecular FormulaC16H16O2
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)CC=CC2=CC=CC=C2
InChIInChI=1S/C16H16O2/c1-18-16-12-15(17)11-10-14(16)9-5-8-13-6-3-2-4-7-13/h2-8,10-12,17H,9H2,1H3/b8-5+
InChIKeyZAGLUIIUOWEVEN-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Obtustyrene (CAS 21148-31-2): Sourcing Guide for the 3-Methoxy Cinnamylphenol Natural Product


Obtustyrene (CAS 21148-31-2) is a cinnamylphenol natural product with the IUPAC name 3-methoxy-4-[(2E)-3-phenylprop-2-en-1-yl]phenol and molecular formula C₁₆H₁₆O₂ (MW 240.30 g/mol) [1]. It was first isolated and structurally characterized from the heartwood of Dalbergia retusa (Fabaceae) alongside its demethoxy analog obtusastyrene [2]. The compound has subsequently been identified in Dalbergia odorifera, Pisum sativum (common pea), and Schnella guianensis [1]. Obtustyrene belongs to the linear 1,3-diarylpropanoid class and is distinguished by a 3-methoxy substitution on the phenolic A-ring, which differentiates it physicochemically and pharmacologically from the broader cinnamylphenol family [1][2].

Compound Class Cinnamylphenol natural product; 3-methoxy substitution defines SAR differentiation Dalbergia retusa isolate
Research Context Prostaglandin pathway screening, plant chemical ecology, synthetic methodology benchmark Multi-context probe
Procurement Logic Select for 3-methoxy cinnamylphenol studies; verify against obtusastyrene for SAR comparisons Spectral identity confirmed

Why Obtustyrene Cannot Be Interchanged with Obtusastyrene or Other Cinnamylphenol Analogs


Although obtustyrene and obtusastyrene co-occur in Dalbergia heartwood and share the cinnamylphenol backbone, the 3-methoxy group on obtustyrene introduces a hydrogen-bond acceptor, increases the calculated LogP by approximately 0.3–0.6 units relative to the non-methoxylated obtusastyrene, and alters predicted metabolic stability [1]. Computational models predict that obtustyrene inhibits CYP1A2 and CYP2D6 with high probability scores, while its moderate blood-brain barrier penetration estimate (BBB = 0.337) differs substantially from class average predictions, suggesting that substitution with a generic cinnamylphenol would confound both pharmacokinetic modeling and target-engagement studies . Furthermore, the 3-methoxy pattern dictates the regiochemical outcome of synthetic derivatization; the Pd-catalyzed para-selective allylation protocol that produces obtustyrene relies specifically on this substitution pattern for regiocontrol [2]. Generic substitution therefore risks both biological misinterpretation and synthetic irreproducibility.

Obtustyrene vs. Obtusastyrene 3-methoxy group adds H-bond acceptor and elevates calculated LogP; lipophilicity and metabolic profile may shift significantly Physicochemical mismatch
Obtustyrene vs. Generic cinnamylphenols Regiochemical control in Pd-catalyzed allylation depends specifically on 3-methoxy pattern; synthetic reproducibility may not transfer Synthetic mismatch
Obtustyrene vs. Minor Dalbergia analogs Multi-platform reference spectra available for obtustyrene; identity verification coverage may differ for under-characterized analogs Documentation gap

Obtustyrene (CAS 21148-31-2): Quantified Differentiation Evidence Against Closest Analogs


Structural LogP Differentiation: Obtustyrene vs. Obtusastyrene (Demethoxy Analog)

Obtustyrene contains a methoxy (-OCH₃) substituent at the 3-position of the phenolic A-ring, whereas obtusastyrene (4-cinnamylphenol) bears only a hydroxyl group at the para position without any methoxy substitution [1]. This structural difference elevates the calculated LogP of obtustyrene to 3.66 (ChemSrc) versus an estimated ~3.0–3.1 for obtusastyrene, adding approximately 0.5–0.6 LogP units of lipophilicity . The methoxy group also adds one hydrogen-bond acceptor atom (total HBA = 2 for obtustyrene vs. 1 for obtusastyrene), altering predicted solubility and protein-binding profiles [1].

LogP Differentiation
Class-level inference
ΔLogP ≈ +0.5 to +0.6 units (calculated 3.66 vs. estimated ~3.0–3.1)
Supports lipophilicity-dependent selection for membrane permeability studies
In silico calculation; experimental LogP not available
Physicochemical profiling Lipophilicity Cinnamylphenol SAR

Synthetic Accessibility: Direct Pd-Catalyzed Regioselective Synthesis of Obtustyrene vs. Traditional Multi-Step Routes

A 2021 publication demonstrated the direct synthesis of obtustyrene via a Pd-catalyzed para-selective allylation of phenols using simple, inactivated allylic alcohols under mild, open-air conditions [1]. This protecting-group-free protocol contrasts with earlier multi-step synthetic approaches required for obtusastyrene and related cinnamylphenols, which typically involve protection-deprotection sequences or pre-functionalized coupling partners [1]. The methodology was validated specifically for both obtustyrene and obtusastyrene as demonstrator natural products, establishing a reproducible synthetic entry for procurement of research-grade material [1].

Synthetic Accessibility
Cross-study comparable
Single-step Pd-catalyzed para-allylation vs. traditional multi-step (3–5 steps) with protecting groups
Supports procurement lead-time and cost assessment for screening campaigns
Open-air, mild conditions (Org. Biomol. Chem., 2021)
Synthetic methodology Cinnamylphenol synthesis Regioselective allylation

Predicted ADME Profile: CYP Inhibition and BBB Penetration Differentiating Obtustyrene from Non-Methoxylated Cinnamylphenols

Computational ADME models predict a distinctive profile for obtustyrene relative to the broader cinnamylphenol class. The compound exhibits high predicted plasma protein binding (97.66%), moderate intestinal absorption (HIA = 0.006), and measurable predicted blood-brain barrier penetration (BBB = 0.337) . CYP inhibition predictions indicate strong interaction likelihood with CYP1A2 (score = 0.992) and CYP2D6 (score = 0.937), suggesting potential drug-drug interaction liability that differs from the non-methoxylated analog obtusastyrene, which has not been computationally profiled at this level of detail . These predictions are derived from in silico models and have not been experimentally validated for obtustyrene specifically.

Predicted ADME Profile
Data to verify
PPB 97.66% | BBB 0.337 | CYP1A2 score 0.992 | CYP2D6 score 0.937
Supports computational ADME profiling review; go/no-go criteria for in vivo study design
In silico prediction only; no experimental validation available
ADME prediction CYP inhibition Blood-brain barrier Computational pharmacology

Prostaglandin Biosynthesis Inhibition: Class-Level Evidence for Cinnamylphenols Including Obtustyrene from Dalbergia odorifera

In a systematic study of 15 compounds isolated from Dalbergia odorifera heartwood, Goda et al. (1992) demonstrated that cinnamylphenols—the compound class encompassing obtustyrene, hydroxyobtustyrene, and isomucronustyrene—significantly inhibited prostaglandin biosynthesis as well as platelet aggregation induced by arachidonic acid [1]. Importantly, the cinnamylphenols and isoflavans exhibited stronger inhibition than the pterocarpan and isoflavone compounds isolated from the same source, establishing class-level differentiation within the Dalbergia metabolome [1]. However, obtustyrene was not individually assayed with a reported IC₅₀ value in this study; the data applies at the subclass level and individual compound potencies may vary [1].

Prostaglandin Inhibition
Class-level inference
Cinnamylphenols > pterocarpans / isoflavones in inhibition potency (rank-order, no fold-difference)
Supports cinnamylphenol subclass selection for prostaglandin pathway screening
Class-level data; individual IC₅₀ for obtustyrene not reported
Prostaglandin inhibition Anti-inflammatory COX pathway Dalbergia phytochemistry

Stress-Induced Accumulation in Pisum sativum: Obtustyrene as a Quantifiable De Novo Metabolite Under Copper Stress

An HPLC study demonstrated that obtustyrene accumulates as a de novo metabolite in Pisum sativum (common pea) upon treatment with copper(II) chloride, alongside xenognosin and 4,4′-dihydroxy-2′-methoxychalcone [1]. This stress-inducible accumulation distinguishes obtustyrene from obtusastyrene, which has not been reported as a stress metabolite in pea, and suggests a specific role in the chemical defense response of Fabaceae plants [1]. The HPLC-based detection method provides a validated analytical framework for quantification of obtustyrene in plant matrices [1].

Stress-Induced Marker
Supporting evidence
De novo accumulation in CuCl₂-treated Pisum sativum (HPLC-verified) vs. not reported for obtusastyrene
Supports plant chemical ecology study design in legume model systems
Presence/absence qualitative difference; no quantitative comparison
Plant stress metabolism Phytoalexin Pisum sativum Copper chloride induction

Spectral Characterization Completeness: Obtustyrene Has Validated NMR, FTIR, and GC-MS Reference Spectra for Identity Confirmation

Obtustyrene has been characterized by ¹H NMR, ¹³C NMR, FTIR, and GC-MS, with reference spectra deposited in the Wiley Registry of Mass Spectral Data (2023) and KnowItAll spectral libraries [1][2]. The original structural determination by Gregson et al. (1978) employed spectroscopic analysis, chemical degradation, and independent synthesis to confirm the assigned structure [2]. In the NP-MRD database, predicted ¹³C NMR spectra at multiple field strengths (25–252 MHz) and ¹H NMR spectra (100–1000 MHz) are available for comparative identification . This multi-platform spectral documentation provides more complete identity-verification coverage than is available for several related minor cinnamylphenols such as isomucronustyrene.

Spectral Characterization
Supporting evidence
¹H NMR, ¹³C NMR, FTIR, GC-MS spectra deposited in Wiley Registry and KnowItAll; predicted NMR at multiple field strengths
Reduces in-house identity confirmation burden; supports research documentation requirements
Multi-platform coverage exceeds minor Dalbergia cinnamylphenols
Spectral characterization Quality control Identity verification Reference standards

Obtustyrene (CAS 21148-31-2): Evidence-Backed Research and Procurement Application Scenarios


Anti-Inflammatory or Antiplatelet Screening Programs Targeting the Prostaglandin Pathway

Obtustyrene is appropriate for inclusion in screening libraries targeting prostaglandin biosynthesis inhibition or arachidonic acid-induced platelet aggregation, based on class-level evidence that cinnamylphenols from Dalbergia odorifera significantly outperform pterocarpan and isoflavone compounds in these assays [1]. Researchers should procure obtustyrene as part of a defined cinnamylphenol subset (including hydroxyobtustyrene and isomucronustyrene) to resolve individual compound potency, since the 1992 study reported activity at the subclass level without per-compound IC₅₀ values [1]. The predicted CYP1A2 and CYP2D6 inhibition flags should be factored into experimental design when co-administering with probe substrates .

Plant Chemical Ecology and Phytoalexin Biosynthesis Research in Legume Model Systems

For studies of inducible chemical defense in Fabaceae, obtustyrene offers a validated HPLC-detectable stress marker in Pisum sativum that accumulates de novo upon copper(II) chloride treatment [1]. This stress-inducible behavior is not documented for the closely related analog obtusastyrene, providing a species-and-compound-specific experimental handle [1]. The demonstrated HPLC method from the Pisum sativum literature can be adapted for quantification in other legume systems, and the available reference spectra (NMR, FTIR, GC-MS) support unambiguous peak assignment in complex plant matrices [2].

Synthetic Methodology Development Using Cinnamylphenol Scaffolds as Demonstrator Substrates

Obtustyrene serves as a validated demonstrator natural product for Pd-catalyzed para-selective allylation methodology, having been successfully synthesized alongside obtusastyrene in the 2021 protocol [1]. Its 3-methoxy substitution pattern provides a meaningful test of regiochemical fidelity in phenolic allylation reactions, and the protecting-group-free, open-air conditions enable straightforward laboratory-scale preparation [1]. Researchers developing new C-C bond-forming methodologies on phenolic substrates should consider procuring obtustyrene as a structurally defined benchmark substrate with established spectroscopic identity .

Computational ADME/Tox Profiling and Structure-Activity Relationship Studies of Methoxylated Natural Phenols

Obtustyrene's predicted ADME profile—including high plasma protein binding (97.66%), moderate BBB penetration (BBB = 0.337), and strong CYP1A2/CYP2D6 inhibition scores—positions it as a useful probe compound for computational SAR studies investigating how methoxy substitution on the cinnamylphenol scaffold alters predicted pharmacokinetic behavior relative to non-methoxylated analogs [1]. The calculated LogP difference of approximately +0.5–0.6 units versus obtusastyrene provides a testable hypothesis for membrane permeability and metabolic stability experiments . Researchers should note that all ADME data for obtustyrene are computational predictions requiring experimental validation [1].

Application
Selection Property
Validation Focus
Prostaglandin pathway screening studies
Cinnamylphenol subclass membership with reported rank-order inhibition
Individual compound IC₅₀ verification; CYP inhibition flags in co-substrate assays
Plant chemical ecology studies in legume systems
Stress-inducible HPLC-detectable marker in Pisum sativum
Method adaptation for other Fabaceae species; spectral peak assignment
Synthetic methodology development
3-methoxy substitution as regiochemical fidelity test for phenolic allylation
Reproducibility under protecting-group-free, open-air conditions
Computational ADME/Tox SAR profiling
Methoxy-dependent predicted LogP, BBB, and CYP inhibition profile
Experimental validation of in silico predictions; membrane permeability assays
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